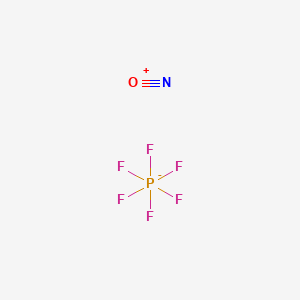
Hexafluorophosphate de nitrosonium
Vue d'ensemble
Description
Nitrosonium hexafluorophosphate is a chemical compound with the molecular formula F₆NOP. It is known for its role as a strong oxidizing agent and is used in various chemical reactions and industrial applications. The compound is typically found as colorless to white crystals and is highly reactive due to the presence of the nitrosonium ion (NO⁺).
Applications De Recherche Scientifique
Nitrosonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent and polymerization initiator in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
Target of Action
Nitrosonium hexafluorophosphate is primarily used as an initiator in the polymerization reactions of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane . It is also involved in the polymerization of styrene, n-butyl vinyl ether, and tetrahydrofuran . The primary targets of this compound are these organic compounds that undergo polymerization.
Mode of Action
It is known to act as an initiator in polymerization reactions . This suggests that it likely interacts with its targets by initiating a chain reaction that leads to the formation of polymers from monomers.
Result of Action
The primary result of Nitrosonium hexafluorophosphate’s action is the formation of polymers from monomers . This can lead to the creation of various materials with different properties, depending on the specific monomers used. The polymerization process can significantly alter the molecular and cellular structure of the material, leading to changes in its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrosonium hexafluorophosphate can be synthesized through the reaction of nitrosonium tetrafluoroborate with anhydrous hydrogen fluoride and phosphorus pentafluoride. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product.
Industrial Production Methods: In industrial settings, nitrosonium hexafluorophosphate is produced by reacting nitric oxide with phosphorus pentafluoride in the presence of anhydrous hydrogen fluoride. The process requires careful handling of the reactants and control of reaction conditions to prevent decomposition and ensure high yield.
Types of Reactions:
Oxidation: Nitrosonium hexafluorophosphate acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions, particularly with electron-rich aromatic compounds, leading to the formation of nitroso derivatives.
Polymerization Initiation: It is used as an initiator in the polymerization of 1,2-epoxides such as styrene oxide, cyclohexene oxide, and 1,2-epoxybutane.
Common Reagents and Conditions:
Oxidation Reactions: Commonly carried out in the presence of acetonitrile or other polar solvents.
Substitution Reactions: Typically involve electron-rich aromatic compounds and are conducted under mild conditions to prevent over-oxidation.
Major Products Formed:
Nitroso Derivatives: Formed through substitution reactions with aromatic compounds.
Polymers: Formed through the polymerization of epoxides and other monomers.
Comparaison Avec Des Composés Similaires
Nitrosonium tetrafluoroborate (NO⁺BF₄⁻): Another strong oxidizing agent with similar reactivity.
Nitrosylsulfuric acid (NOHSO₄): Used in similar oxidation and substitution reactions.
Nitronium hexafluorophosphate (NO₂⁺PF₆⁻): A more potent electrophile used in nitration reactions.
Uniqueness: Nitrosonium hexafluorophosphate is unique due to its specific reactivity and stability under various conditions. It is particularly valued for its ability to initiate polymerization reactions and its effectiveness as an oxidizing agent in both organic and inorganic chemistry.
Propriétés
IUPAC Name |
azanylidyneoxidanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.NO/c1-7(2,3,4,5)6;1-2/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPNYRUBHJGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937608 | |
| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16921-91-8 | |
| Record name | Phosphate(1-), hexafluoro-, nitrosyl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrilooxidanium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrosyl hexafluorophosphate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the general mechanism of action of Nitrosonium hexafluorophosphate in chemical reactions?
A1: Nitrosonium hexafluorophosphate (NOPF6) acts as a strong one-electron oxidizing agent. [] It readily accepts an electron from target molecules, leading to the formation of radical cations. [] This oxidative property is central to its various applications in organic synthesis and material science. [, ]
Q2: Can you provide examples of how the structure of Nitrosonium hexafluorophosphate influences its reactivity with different substrates?
A2: While the provided research focuses on the reactivity of NOPF6 as a whole, insights into structural influences can be gleaned from studies on similar compounds. For instance, research on manganese carbonyl bromide complexes highlights how the nature of ligands (e.g., ditertiary alkylphosphines) significantly impacts the course of oxidation and substitution reactions with NOPF6. [] This suggests that subtle changes in the electronic and steric environment around the nitrosonium cation can influence its reactivity.
Q3: What are some specific applications of Nitrosonium hexafluorophosphate in material science?
A3: NOPF6 serves as a p-dopant for semiconducting polymers like poly[2,5‐bis(3‐tetradecylthiophen‐2‐yl)thieno[3,2‐b]thiophene]. [] This doping process significantly enhances the electrical conductivity of these polymers, making them suitable for applications in organic electronics. [] Additionally, NOPF6 plays a crucial role in the development of ammonia sensors based on poly(3-hexylthiophene) films. []
Q4: How does the choice of solvent affect the reactions involving Nitrosonium hexafluorophosphate?
A4: The solvent choice is critical in reactions involving NOPF6. For example, reactions with metal carbonyl complexes can yield different products depending on the solvent. [] In hydrogen-containing solvents, hydrido-complexes are favored, while in liquid sulfur dioxide, sulfur dioxide complexes are formed. [] This highlights the importance of carefully considering solvent effects when designing synthetic strategies involving NOPF6.
Q5: Are there any known methods to control the reactivity of Nitrosonium hexafluorophosphate and achieve selective transformations?
A5: While the research provided does not delve into specific control strategies, it is known that reaction conditions like temperature, concentration, and the presence of additives can significantly influence the outcome of reactions involving NOPF6. [, ] Further research exploring these parameters could lead to the development of highly selective transformations.
Q6: What are the implications of counter-ion size in the context of Nitrosonium hexafluorophosphate's use in doping semiconducting polymers?
A6: Research shows that while counter-ion exchange with NOPF6 doesn't significantly affect the electrical conductivity of doped semiconducting polymers, it can drastically improve the temperature stability of the doped film when counter-ions with less labile bonds are used. [] This suggests that optimizing counter-ion selection could be crucial for enhancing the performance and longevity of organic electronic devices.
Q7: How does Nitrosonium hexafluorophosphate interact with crown ethers?
A7: NOPF6 forms complexes with crown ethers like 18-crown-6, 15-crown-5, and 12-crown-4 in various solvents. [] The stoichiometry of these complexes depends on the size of the crown ether and the solvent used. [] This complexation behavior is attributed to the interaction between the positively charged nitrosonium cation and the electron-rich oxygen atoms within the crown ether ring.
Q8: What analytical techniques are commonly employed to study reactions involving Nitrosonium hexafluorophosphate?
A8: Various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and electron spin resonance (ESR) spectroscopy are routinely employed to characterize the products and intermediates formed in reactions involving NOPF6. [, , ] These techniques provide valuable information about the structure, bonding, and electronic properties of the species involved.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)






